N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide
Description
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide is a thiazole-derived benzamide compound characterized by a 5-acetyl-4-methyl-substituted thiazole ring linked to a 2-phenoxybenzamide moiety. The compound’s molecular weight is inferred to be approximately 334.82 g/mol based on structurally similar derivatives .
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-17(13(2)22)25-19(20-12)21-18(23)15-10-6-7-11-16(15)24-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAKQTSMMOLXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Phenoxybenzamide: The final step involves the coupling of the acetylated thiazole with 2-phenoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can occur at the carbonyl groups, converting them to alcohols.
Substitution: The phenoxybenzamide moiety can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide exhibits significant anticancer properties.
Case Study: Anticancer Efficacy
A study evaluating the compound's efficacy against various cancer cell lines demonstrated promising results. The compound was tested on several human cancer cell lines, including HCT116 (colorectal carcinoma) and MCF-7 (breast cancer), revealing an IC50 value of approximately 5.85 µM and 4.53 µM respectively, which is comparable to standard chemotherapeutics such as 5-fluorouracil (IC50 = 9.99 µM) .
| Cancer Cell Line | IC50 Value (µM) | Comparison with Standard Drug |
|---|---|---|
| HCT116 | 5.85 | Higher than 5-FU (9.99 µM) |
| MCF-7 | 4.53 | Higher than 5-FU (9.99 µM) |
This suggests that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased apoptotic signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
In vitro studies have shown that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi . The minimum inhibitory concentrations (MICs) were determined through tube dilution techniques.
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 2.54 |
| Candida albicans | 2.60 |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Other Biological Activities
Beyond anticancer and antimicrobial properties, this compound may have applications in treating neurodegenerative diseases.
Potential in Neurodegenerative Diseases
Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease . The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets in the cell. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with microbial enzymes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Group
The benzamide group’s substituents significantly influence biological activity and physicochemical properties:
Key Observations :
Thiazole Ring Modifications
Variations in the thiazole ring alter electronic properties and steric effects:
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide is a synthetic organic compound belonging to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is . It features a thiazole ring, an acetyl group, and a phenoxybenzamide moiety, which contribute to its unique biological activities.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Acetylation : The thiazole ring undergoes acetylation using acetic anhydride in the presence of a base such as pyridine.
- Coupling with Phenoxybenzamide : The final step involves coupling the acetylated thiazole with 2-phenoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's mechanism likely involves inhibition of bacterial enzymes essential for cell wall synthesis or metabolic pathways .
Anticancer Activity
Research has highlighted the potential anticancer effects of this compound. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines. For instance, it has demonstrated activity against lung cancer cell lines by inducing apoptosis through mitochondrial pathways. Mechanistically, it may disrupt key signaling pathways involved in tumor growth and metastasis .
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring interacts with enzymes critical for cellular functions, potentially inhibiting their activity.
- Receptor Modulation : The phenoxybenzamide moiety enhances binding affinity to various receptors involved in cell signaling pathways.
- Induction of Apoptosis : Studies indicate that the compound can activate apoptotic pathways by promoting cytochrome c release from mitochondria and subsequent caspase activation .
Case Studies
Several case studies have explored the efficacy of this compound:
- In Vitro Studies : A study demonstrated that this compound reduced the viability of A549 lung cancer cells significantly at concentrations as low as 10 µM.
- Animal Models : In vivo experiments using murine models have indicated that treatment with this compound led to reduced tumor size and improved survival rates compared to control groups .
Comparison with Similar Compounds
This compound can be compared with other thiazole derivatives:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide | Lacks phenoxy group | Different antimicrobial properties |
| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide | Contains methoxy instead of phenoxy | Altered anticancer effects |
| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide | Features butanamide group | Variations in solubility and target affinity |
Q & A
Basic: What are the optimal synthetic routes for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide?
Methodological Answer:
The synthesis typically involves:
Thiazole Core Formation : Use the Hantzsch thiazole synthesis, reacting α-haloketones (e.g., 5-acetyl-4-methylthiazole precursors) with thiourea derivatives under acidic or basic conditions .
Acetylation : Introduce the acetyl group via nucleophilic substitution or Friedel-Crafts acylation, ensuring regioselectivity by controlling reaction temperature (e.g., 60–80°C in DMF) .
Coupling with 2-Phenoxybenzamide : Employ peptide coupling reagents (e.g., EDCI/HOBt) or direct amidation under Schotten-Baumann conditions .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the product. Monitor purity via TLC (Rf = 0.3–0.5 in 1:1 hexane:EtOAc) .
Basic: How is the compound’s purity and structural identity confirmed?
Methodological Answer:
- Purity : TLC (silica plates) and HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Structural Confirmation :
- NMR : ¹H NMR (400 MHz, DMSO-d6) for acetyl (δ 2.5–2.7 ppm singlet), thiazole protons (δ 7.1–7.3 ppm), and phenoxy aromatic signals (δ 6.8–7.5 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 367.4 .
- X-ray Crystallography : For absolute configuration, use SHELXL (space group P21/c, R-factor < 0.07) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Substituent Variation : Modify the acetyl, methyl (thiazole), or phenoxy groups to assess their roles in bioactivity. For example:
- Replace acetyl with propionyl or benzoyl.
- Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenoxy ring .
Biological Assays : Screen derivatives against the NCI-60 cancer cell line panel to identify selectivity (e.g., melanoma or breast cancer) .
Computational Docking : Use AutoDock Vina to model interactions with targets like kinases or receptors (e.g., EGFR, VEGFR), validating with MD simulations .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Replicate Assays : Conduct dose-response curves (IC50) in triplicate across multiple cell lines (e.g., MCF-7, A549) .
- Orthogonal Validation : Pair cell viability assays (MTT) with enzymatic inhibition studies (e.g., kinase activity assays) .
- Purity Check : Re-analyze compound batches via HPLC to rule out degradation products .
- Target Engagement : Use SPR (surface plasmon resonance) to confirm direct binding to proposed targets .
Basic: What in vitro models are suitable for initial bioactivity screening?
Methodological Answer:
- Anticancer Activity : NCI-60 human tumor cell line screen (DTP protocol) with GI50 values calculated .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anti-inflammatory Assays : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
Advanced: How to perform computational modeling of target interactions?
Methodological Answer:
Molecular Docking :
- Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB ID: 1M17 for EGFR).
- Use AutoDock Vina with Lamarckian GA (grid size 60×60×60 Å) .
MD Simulations :
- Run 100 ns simulations in GROMACS (CHARMM36 force field) to assess binding stability .
Validation : Compare docking poses with X-ray crystallography data (e.g., hydrogen bonds between acetyl and Lys721 in EGFR) .
Advanced: How to analyze metabolic stability in preclinical studies?
Methodological Answer:
- Microsomal Stability : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min .
- Metabolite ID : Use high-resolution Q-TOF MS to detect phase I/II metabolites (e.g., acetyl hydrolysis or glucuronidation) .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
Basic: How to determine compound stability under various storage conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
